Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride is a chemical compound that features a piperazine ring and a thiophene moiety, linked through an acetic acid group. This compound is of interest due to its potential pharmacological applications, particularly in the field of neuroscience and psychiatry, where it may exhibit properties relevant to the treatment of various disorders.
The compound can be synthesized through various chemical pathways that involve the combination of piperazine derivatives with thiophene-containing acids. Research articles and patents provide insights into its synthesis and potential biological activities, highlighting its relevance in medicinal chemistry.
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride can be classified as:
The synthesis of piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride typically involves multi-step reactions, which may include:
One common synthetic route involves the condensation of 2-(3-methylthiophen-2-yl)succinic acid with appropriate amines, followed by cyclization to form the piperazine ring. This can be achieved using reagents like carbonyldiimidazole in a polar solvent such as dimethylformamide at room temperature over several hours .
The molecular structure of piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride includes:
The molecular formula for this compound is CHClNO, indicating the presence of two chlorine atoms as part of the dihydrochloride salt.
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride can participate in various chemical reactions:
In synthetic pathways, coupling reactions often utilize palladium catalysts under specific conditions (e.g., elevated temperatures and polar solvents) to facilitate bond formation between the piperazine and thiophene components .
The mechanism of action for piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride is not fully elucidated but may involve:
Studies have indicated that related compounds exhibit significant activity in models for epilepsy and depression, suggesting that this compound may share similar mechanisms .
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride has potential applications in:
The synthesis of piperazine-thiophene hybrids typically employs nucleophilic aromatic substitution (SNAr) and Mannich-type reactions. A common route involves reacting thiophene-3-carboxylic acid derivatives with piperazine using carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide, DCC) to form the acetic acid linker. This method yields the free base piperazin-1-yl(thiophen-3-yl)acetic acid with moderate efficiency (60–75% yield) but requires extensive purification to remove urea byproducts . Alternative pathways utilize in situ-generated thiophene-3-carboxaldehyde, which undergoes reductive amination with N-Boc-piperazine followed by oxidation (e.g., KMnO₄) of the resulting alcohol to the carboxylic acid functionality. While scalable, this route faces challenges in controlling stereoselectivity and requires multi-step protection/deprotection sequences [6].
Table 1: Traditional Synthesis Methods Comparison
Starting Material | Reaction Type | Key Reagent | Yield (%) | Limitations |
---|---|---|---|---|
Thiophene-3-carboxylic acid | Carbodiimide coupling | DCC/DMAP | 65–70 | Urea byproduct removal |
Thiophene-3-carboxaldehyde | Reductive amination | NaBH₃CN/Boc-piperazine | 60–68 | Multi-step oxidation required |
3-Bromothiophene | SNAr | Piperazine/K₂CO₃ | 55–62 | Regioselectivity issues |
Recent optimizations include microwave-assisted SNAr, reducing reaction times from 48 hours to 30 minutes and improving yields to 82% for N-alkylpiperazine intermediates .
Chemoenzymatic strategies address stereoselectivity challenges in acetic acid linker formation. Candida antarctica lipase B (CAL-B) catalyzes the regioselective esterification of thiophene-acetic acid precursors with piperazine derivatives in non-aqueous media. This method achieves >90% enantiomeric excess (ee) for (R)-enantiomers when using vinyl acetate as an acyl donor, though substrate scope is limited to non-bulky N-alkylpiperazines [8]. Transaminases have also been engineered for the asymmetric amination of 3-thiophene pyruvate analogs, yielding chiral intermediates that are subsequently coupled with piperazine via in situ activated esters (e.g., pentafluorophenyl esters). This one-pot cascade reduces racemization risks and achieves 85% yield with 99% ee [2].
Table 2: Chemoenzymatic Route Optimization Parameters
Enzyme | Substrate | Reaction Medium | ee (%) | Yield (%) |
---|---|---|---|---|
CAL-B lipase | Thiophene-3-acetic acid | tert-Butanol | >90 | 78 |
Engineered transaminase | 3-Thiophene pyruvate | Aqueous buffer/pH 8.5 | 99 | 85 |
Pseudomonas fluorescens esterase | Thiophene-3-glyoxylate | Ionic liquid [BMIM][PF₆] | 88 | 70 |
Key limitations include enzyme deactivation in polar aprotic solvents and high catalyst loadings (20–30 wt%), impacting cost-effectiveness at scale [2] [8].
Thiophene regioselectivity is governed by solvent polarity and coordination effects. In polar aprotic solvents (DMF, DMSO), electrophilic substitution at the thiophene C2 position predominates (≥7:1 C2:C5 ratio) due to chelation-assisted metalation. Conversely, non-polar solvents (toluene) favor C5 functionalization via kinetic proton abstraction (4:1 C5:C2 ratio) [4]. Temperature further modulates selectivity: at –78°C, lithiation of 3-bromothiophene with n-BuLi in THF/toluene mixtures (4:1) achieves 95% C5 selectivity, enabling directed coupling with N-carboxymethyl piperazine .
Table 3: Solvent Effects on Thiophene Functionalization Regioselectivity
Solvent System | Temperature (°C) | Electrophile | C2:C5 Ratio | Yield (%) |
---|---|---|---|---|
DMF | 25 | I₂ | 8:1 | 88 |
Toluene | 110 | Br₂ | 1:4 | 75 |
THF/toluene (4:1) | –78 | CO₂ | 1:19 | 90 |
Microwave irradiation in dimethylacetamide (DMAc) enhances C2-acylation selectivity (12:1) by accelerating metalation-deprotonation equilibria [8].
Palladium-catalyzed methods dominate piperazine ring construction. Pd(OAc)₂/Xantphos catalyzes the double N-alkylation of 1,2-dichloroethane with N-Boc-ethylenediamine, forming N-Boc-piperazine in 92% yield. This method avoids over-alkylation byproducts prevalent in classical SN2 routes [3] [9]. For N-alkylation of pre-formed piperazines, borrowing hydrogen catalysis using Ir(Cp*)Cl₂/DTBPPS (sulfonated phosphine) enables direct coupling of thiophene-acetic acid alcohols with piperazine under base-free conditions (85% yield) [4].
Copper(I)-catalyzed asymmetric Ullmann coupling achieves enantioselective C–N bond formation for sterically hindered piperazines. CuI/(R)-BINAP-mediated coupling of 3-iodothiophene with N-H piperazine derivatives delivers chiral 2,5-disubstituted piperazines with 90% ee [7] [9].
Table 4: Catalyst Performance in Piperazine Functionalization
Catalyst System | Reaction | Temperature (°C) | Yield (%) | Turnover Number |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | Piperazine ring formation | 100 | 92 | 150 |
[Ir(Cp*)Cl₂]/DTBPPS | N-Alkylation with alcohol | 80 | 85 | 220 |
CuI/(R)-BINAP | Asymmetric C–N coupling | 110 | 78 | 95 |
Drawbacks include catalyst deactivation by thiophene sulfur in Pd systems and the high cost of Ir pre-catalysts [4] [9].
Crystallization of the dihydrochloride salt presents significant purification hurdles. The free base exhibits poor crystallinity due to conformational flexibility, requiring pH-controlled salt formation (pH 3.5–4.0) with HCl/IPA solutions. Common impurities include regioisomeric thiophene-2-yl analogs (≤3%) and bis-alkylated piperazines (≤5%), which co-crystallize if not removed via charcoal treatment [5]. Solvent screening reveals that acetone/water (9:1) mixtures enable selective crystallization of the dihydrochloride salt with >99.5% purity by removing hydrophilic impurities [7].
Counterion exchange via antisolvent precipitation is critical for scalability. Adding tert-butyl methyl ether (MTBE) to concentrated aqueous HCl solutions of the salt induces rapid crystallization, yielding particle sizes (<50 µm) suitable for filtration. This method replaces traditional ethyl acetate trituration, reducing solvent usage by 40% [5].
Table 5: Dihydrochloride Salt Crystallization Optimization
Crystallization Solvent | Antisolvent | Purity (%) | Particle Size (µm) | Yield (%) |
---|---|---|---|---|
Water/acetone (1:9) | None | 99.5 | 100–200 | 85 |
1 M HCl/IPA | MTBE | 99.8 | 20–50 | 92 |
Ethanol/water (1:1) | Diethyl ether | 98.7 | 150–300 | 80 |
Hygroscopicity remains problematic, necessitating packaging under argon with desiccants to prevent hydrate formation during storage [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7